Cas no 446-57-1 (2,3-Difluorobenzyl Chloride)

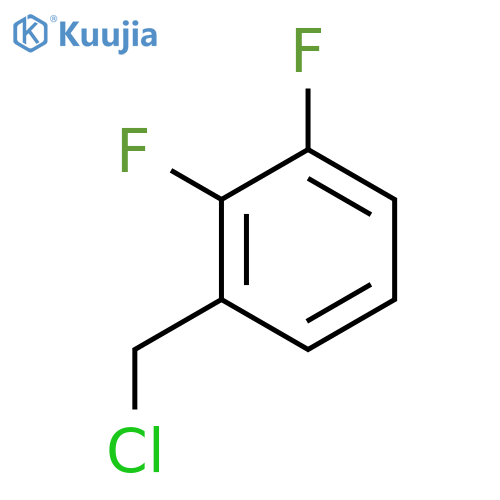

2,3-Difluorobenzyl Chloride structure

商品名:2,3-Difluorobenzyl Chloride

2,3-Difluorobenzyl Chloride 化学的及び物理的性質

名前と識別子

-

- 1-(Chloromethyl)-2,3-difluorobenzene

- 2,3-Difluorobenzyl Chloride

- 2,3-Diifluorobenzyl chloride

- Benzene,1-(chloromethyl)-2,3-difluoro-

- Benzene, 1-(chloromethyl)-2,3-difluoro-

- 2,3-Difluorobenzylchloride

- PubChem10225

- 6164AB

- 1-Chloromethyl-2,3-difluoro-benzene

- AB13673

- AM62166

- RP22547

- ST2415076

- A22694

- SCHEMBL1149651

- EN300-330652

- AKOS009311489

- DTXSID00578850

- AC-9729

- A929226

- J-506964

- 446-57-1

- AS-59021

- MFCD03095320

- FT-0653585

- OVUKQQRPTLPXTD-UHFFFAOYSA-N

- 1-(Chloromethyl)-2,3-difluoro-benzene

-

- MDL: MFCD03095320

- インチ: 1S/C7H5ClF2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2

- InChIKey: OVUKQQRPTLPXTD-UHFFFAOYSA-N

- ほほえんだ: ClC([H])([H])C1C([H])=C([H])C([H])=C(C=1F)F

計算された属性

- せいみつぶんしりょう: 162.004784g/mol

- ひょうめんでんか: 0

- XLogP3: 2.5

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 回転可能化学結合数: 1

- どういたいしつりょう: 162.004784g/mol

- 単一同位体質量: 162.004784g/mol

- 水素結合トポロジー分子極性表面積: 0Ų

- 重原子数: 10

- 複雑さ: 108

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- PSA: 0.00000

- LogP: 2.70360

2,3-Difluorobenzyl Chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D508829-1g |

1-(ChloroMethyl)-2,3-difluorobenzene |

446-57-1 | 97% | 1g |

$235 | 2024-05-24 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D835770-1g |

2,3-Difluorobenzyl Chloride |

446-57-1 | 95% | 1g |

¥267.00 | 2022-01-12 | |

| Alichem | A013010179-1g |

2,3-Difluorobenzyl chloride |

446-57-1 | 97% | 1g |

$1475.10 | 2023-09-01 | |

| Fluorochem | 032747-5g |

2,3-Difluorobenzyl chloride |

446-57-1 | 95% | 5g |

£298.00 | 2022-02-28 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD65576-250mg |

1-(Chloromethyl)-2,3-difluorobenzene |

446-57-1 | 95% | 250mg |

¥122.0 | 2024-04-18 | |

| TRC | D456438-50mg |

2,3-Difluorobenzyl Chloride |

446-57-1 | 50mg |

$ 135.00 | 2022-06-05 | ||

| Alichem | A013010179-250mg |

2,3-Difluorobenzyl chloride |

446-57-1 | 97% | 250mg |

$470.40 | 2023-09-01 | |

| TRC | D456438-100mg |

2,3-Difluorobenzyl Chloride |

446-57-1 | 100mg |

$ 210.00 | 2022-06-05 | ||

| TRC | D456438-10mg |

2,3-Difluorobenzyl Chloride |

446-57-1 | 10mg |

$ 50.00 | 2022-06-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GE672-1g |

2,3-Difluorobenzyl Chloride |

446-57-1 | 95+% | 1g |

360.0CNY | 2021-07-10 |

2,3-Difluorobenzyl Chloride 関連文献

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

446-57-1 (2,3-Difluorobenzyl Chloride) 関連製品

- 443-82-3(3-Fluoro-O-xylene)

- 452-67-5(2,5-Difluorotoluene)

- 434-64-0(Octafluorotoluene)

- 434-90-2(Decafluorobiphenyl)

- 443-88-9(2,6-Dimethylfluorobenzene)

- 321-60-8(2-Fluorobiphenyl)

- 440-60-8((Hydroxymethyl)pentafluorobenzene)

- 443-84-5(2,6-Difluorotoluene)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:446-57-1)2,3-Difluorobenzyl Chloride

清らかである:99%

はかる:5g

価格 ($):158.0